molecular formula C18H12N2O3S B2564214 4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 691870-04-9

4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No.: B2564214
CAS No.: 691870-04-9
M. Wt: 336.37
InChI Key: HFNIUYSOKRIOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (molecular formula: C25H17FN2O3S; molecular weight: 444.48 g/mol) is a fused heterocyclic compound featuring a benzodioxole substituent at the 4-position and a thioxo group at the 2-position of the indeno-pyrimidinone scaffold . This compound is synthesized via multicomponent Biginelli-type reactions, often employing aromatic aldehydes and thiourea derivatives.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-17-11-4-2-1-3-10(11)16-14(17)15(19-18(24)20-16)9-5-6-12-13(7-9)23-8-22-12/h1-7,15H,8H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNIUYSOKRIOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indeno[1,2-d]pyrimidinone core. One common approach is the cyclization of a suitable precursor, such as a substituted aniline, with a diketone under acidic conditions. The presence of a benzodioxole group requires careful control of reaction conditions to ensure proper functionalization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The indeno-pyrimidinone core allows diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

4-Phenyl Derivatives

  • 4-Phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (Entry-11) Physical Data: Orange solid; m.p. 250–252°C; yield 82% . Spectral Data: IR (C=S stretch: 1635 cm⁻¹), NMR (δ 5.31 ppm for -CH; δ 9.75, 11.65 ppm for -NH). Elemental Analysis: C (69.77%), H (4.03%), N (9.46%) . Applications: Serves as a precursor for kinase inhibitors and adenosine receptor antagonists .
  • 4-(4-Hydroxyphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (Entry-13) Physical Data: Orange solid; m.p. 245–255°C; yield 81% . Spectral Data: IR (O-H stretch: 3341 cm⁻¹), NMR (δ 10.84 ppm for -OH). Elemental Analysis: C (66.13%), H (3.84%), N (9.03%) .

4-(2-Fluorophenyl) Derivatives

  • 4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one Molecular Weight: 310.35 g/mol; CAS: 691873-13-9 . Synthesis: Catalytic Biginelli reactions using 2-fluorobenzaldehyde derivatives. Applications: Explored in CDK9 inhibitor studies due to fluorine’s electron-withdrawing effects .

Benzodioxole-Containing Derivatives

  • Ethyl 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
    • Structural Features : Benzodioxole and ester groups create dihedral angles of 89.5° and 20.2°, respectively, influencing crystal packing via N–H⋯S and C–H⋯π interactions .
    • Applications : Studied for calcium channel modulation and antitumor activity .

Thiazole- and Chlorobenzyl-Substituted Analogs

  • 2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one Molecular Weight: 441.9 g/mol; purity ≥95% . Key Feature: The thiazole ring introduces sulfur-mediated hydrogen bonding, enhancing binding affinity in enzyme inhibition studies .
  • 2-[(3-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one Molecular Weight: 430.9 g/mol; CAS: 383147-82-8 . Applications: Investigated for dual adenosine A1/A2A receptor antagonism .

Comparative Data Table

Compound Name Substituent(s) m.p. (°C) Yield (%) Key Spectral Features (IR/NMR) Applications
Target Compound 1,3-Benzodioxol-5-yl - >90 C25H17FN2O3S (444.48 g/mol) Kinase inhibition studies
4-Phenyl (Entry-11) Phenyl 250–252 82 IR: 1635 cm⁻¹ (C=S); δ 5.31 ppm (-CH) Precursor for receptor antagonists
4-(4-Hydroxyphenyl) (Entry-13) 4-Hydroxyphenyl 245–255 81 IR: 3341 cm⁻¹ (O-H); δ 10.84 ppm (-OH) Solubility-enhanced analogs
4-(2-Fluorophenyl) 2-Fluorophenyl - - Molecular weight: 310.35 g/mol CDK9 inhibition
Thiazole derivative 2-Chlorothiazolyl - - Molecular weight: 441.9 g/mol Enzyme inhibition

Pharmacological and Physicochemical Insights

  • Bioavailability: Computational studies (e.g., Swiss-ADME) on chromeno-pyrimidinone analogs reveal favorable drug-likeness, with logP values <5 and high gastrointestinal absorption .
  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance thermal stability and receptor binding via dipole interactions . Hydroxyl Groups: Improve aqueous solubility but may reduce membrane permeability . Benzodioxole Moiety: Contributes to π-π stacking in enzyme active sites, critical for adenosine receptor antagonism .

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a member of the indeno-pyrimidine class of compounds, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and antioxidant activities based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
  • Molecular Formula : C₁₅H₁₃N₃O₃S
  • Molecular Weight : 301.35 g/mol

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance:

  • A synthesized derivative demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with zones of inhibition comparable to standard antibiotics like fluconazole .
CompoundZone of Inhibition (mm)Activity Type
THPC7.2 (against C. albicans)Antifungal
THPC6.9 (against A. niger)Antifungal
THPC6.8 (against E. coli)Antibacterial

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Research indicates that certain pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines:

  • The thiazolidinone ring in similar compounds has been associated with anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage. The compound's structure suggests potential free radical scavenging activity:

  • In vitro studies indicate that compounds with similar structures demonstrate significant antioxidant activity, which may be attributed to the presence of the benzodioxole moiety that enhances electron donation capabilities .

The biological activity of 4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one can be explained through several proposed mechanisms:

  • Enzyme Inhibition : The benzodioxole ring may interact with specific enzymes or receptors involved in microbial metabolism or cancer cell proliferation.
  • Covalent Bond Formation : The thio group in the thioxo moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity.
  • Radical Scavenging : The compound may act as a free radical scavenger due to its electron-rich structure.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Tetrahydropyrimidine Derivatives : This research focused on synthesizing and evaluating the antimicrobial properties of various tetrahydropyrimidine derivatives. Results showed significant inhibition against pathogenic strains with some compounds outperforming standard treatments .
  • Anticancer Screening : A study evaluated the cytotoxic effects of pyrimidine derivatives on different cancer cell lines and found promising results indicating potential therapeutic applications in oncology .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one?

The compound is typically synthesized via multicomponent reactions involving a benzodioxole-containing aldehyde, thiourea, and a cyclic ketone (e.g., indenone derivative). Catalytic amounts of p-toluenesulfonic acid (p-TsOH) are often used to accelerate cyclocondensation under reflux conditions in polar aprotic solvents like ethanol or dimethylformamide (DMF) . Post-synthesis, purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR spectroscopy : To confirm regioselectivity and substituent positions, particularly the benzodioxole and thioxo groups .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • FT-IR spectroscopy : To identify functional groups like C=O (1650–1700 cm⁻¹) and C=S (1150–1250 cm⁻¹) .

Q. What solvents and catalysts are optimal for its synthesis?

Polar solvents (e.g., ethanol, DMF) enhance solubility of reactants, while p-TsOH or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency. Reaction temperatures are typically maintained at 80–100°C under reflux to ensure completion within 6–12 hours .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Contradictions in NMR data (e.g., unexpected coupling constants) may arise from dynamic rotational isomerism or impurities. Strategies include:

  • Variable-temperature NMR : To freeze conformational changes and simplify splitting patterns.
  • 2D NMR (COSY, HSQC) : To correlate proton and carbon signals and validate connectivity .
  • Comparative analysis with computational models : Density functional theory (DFT)-predicted chemical shifts can resolve ambiguities .

Q. What computational approaches predict the drug-likeness and bioavailability of this compound?

Use tools like SwissADME or Molinspiration to calculate:

  • Lipinski’s Rule of Five : Assess molecular weight, logP, hydrogen bond donors/acceptors.
  • Bioavailability radar : Evaluate solubility, permeability, and metabolic stability. Evidence suggests this compound exhibits favorable logP (~2.5) and moderate topological polar surface area (~90 Ų), indicating potential oral bioavailability .

Q. How do structural modifications influence its pharmacological activity?

Structure-activity relationship (SAR) studies highlight:

  • Benzodioxole moiety : Enhances CNS penetration and metabolic stability via π-π stacking .
  • Thioxo group : Critical for binding to cysteine protease targets (e.g., cathepsin B) via covalent interactions .
  • Indeno-pyrimidinone core : Modulates selectivity toward kinase inhibitors (e.g., CDK2) . Derivatives with electron-withdrawing groups (e.g., -NO₂) on the benzodioxole ring show improved anticancer activity in vitro .

Q. What strategies optimize synthetic yield when scaling up reactions?

  • DoE (Design of Experiments) : Systematically vary catalyst loading, temperature, and solvent ratios to identify optimal conditions.
  • Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps .
  • In-line purification : Couple synthesis with HPLC to automate impurity removal .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in biological assay results across studies?

  • Standardize assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Validate target engagement : Employ techniques like thermal shift assay (TSA) to confirm binding to intended targets .
  • Replicate under identical conditions : Control for variables like solvent (DMSO concentration ≤0.1%) and incubation time .

Structural Analogs and Comparative Analysis

A comparative table of analogs and their properties (derived from ):

Compound NameStructural ModificationsBioactivity (IC₅₀)
Parent compoundBenzodioxole, thioxo, indeno-coreAnticancer: 8.2 µM (MCF-7)
4-Nitro-benzodioxole derivative-NO₂ at benzodioxole C5Anticancer: 2.1 µM (MCF-7)
Pyridine-substituted analogIndeno-core → pyridineAnti-inflammatory: 73% inhibition (COX-2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.